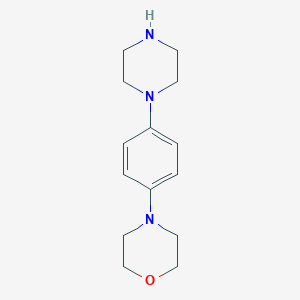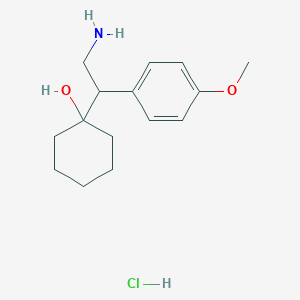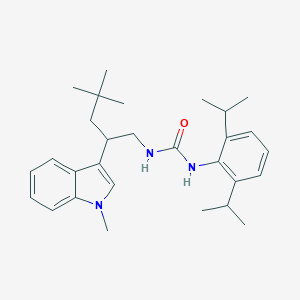
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea, also known as BAY 43-9006, is a synthetic molecule that has shown promising results in scientific research applications.
Wirkmechanismus
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 acts by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 disrupts the signaling pathways that promote cancer cell proliferation and angiogenesis. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth in various animal models of cancer. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 in lab experiments is its specificity for several kinases. This allows researchers to study the effects of inhibiting these kinases on cancer cell proliferation and angiogenesis. However, one of the limitations of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 is its potential toxicity. Studies have shown that N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can cause liver damage in some patients.
Zukünftige Richtungen
For N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 include the development of analogs, combination therapy, and the treatment of other diseases.
Synthesemethoden
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can be synthesized through a multistep process involving the reaction of 2,6-diisopropylaniline with 4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentan-3-one. The resulting product is then treated with urea to yield N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. This makes N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
145131-40-4 |
|---|---|
Produktname |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea |
Molekularformel |
C29H41N3O |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H41N3O/c1-19(2)22-13-11-14-23(20(3)4)27(22)31-28(33)30-17-21(16-29(5,6)7)25-18-32(8)26-15-10-9-12-24(25)26/h9-15,18-21H,16-17H2,1-8H3,(H2,30,31,33) |
InChI-Schlüssel |
DSWRKCFPVLIQET-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Synonyme |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-(2,6-dipropan-2-ylphen yl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)



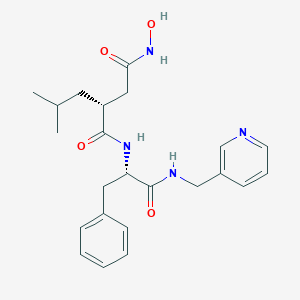
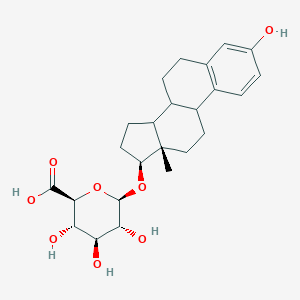
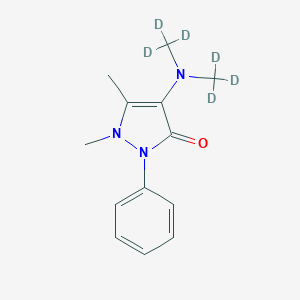
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)




